Cas no 117976-89-3 (Rabeprazole)

Rabeprazole 化学的及び物理的性質
名前と識別子
-
- 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- Rabeprazole
- 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
- LY307640
- pariprazole
- Rebeprazole
- 2-[[4-(3-methoxypropoxy)-3-methyl-pyridin-2-yl]methylsulfinyl]-1H-benzoimidazole
- ly-307640
- 2-(CHOLROMETHYL)-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE
- 2-[3-Methyl-4-(3-methoxypropoxy)-2-pyridinylmethylsulfinyl]-1H-benzimidazole
- 2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
- 2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole
- 1H-Benzimidazole,2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
- 2-[[(3-METHYL-4-(3-METHOXYPROPOXY)-2-PYRIDINYL)METHYL]SULPHINYL]-1H-BENZIMIDAZOLE
- Aciphex
- Habeprazole
- Pariets
- Rabeprazole [INN:BAN]
- dexrabeprazole
- Sodium rabeprazole
- 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
- 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
- 2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole
- 1H-Benzimidazole, 2-[[[4-(3
- 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole
- A02BC04
- 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
- 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole
- RABEPRAZOLE [WHO-DD]
- HY-B0656
- Rabeloc
- DTXSID3044122
- A803856
- 117976-89-3
- NCGC00388029-07
- E-3810 (PPI)
- SR-01000763041-3
- BCP06638
- (R)-2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- EN300-7404394
- Eraloc (TN)
- YREYEVIYCVEVJK-UHFFFAOYSA-N
- HSDB 7321
- rabeprazol
- Eraloc
- RABEPRAZOLE [MI]
- Rabeprazole (INN)
- 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methylsulfinyl]-1H-benzimidazole;Rabeprazole
- 2-{4-(3-Methoxypropoxy)-3-methylpyridine-2-yl}methylsulfinyl-1H-benzimidazole
- AMY10338
- CCG-101158
- E3810
- AS-34993
- MFCD00868879
- FT-0674302
- HMS3394P03
- AB00698237-06
- SR-01000763041
- FT-0674301
- SCHEMBL23336
- NC00408
- 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methane}sulfinyl)-1H-1,3-benzodiazole
- CHEMBL1219
- LY 307640
- 2--1H-benzimidazole
- DTXCID1024122
- BDBM50070209
- 32828355LL
- 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl}-1H-benzimidazole
- J-003691
- HMS2052P03
- BRD-A39390670-236-04-0
- 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1H-1,3-benzodiazole
- 2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-1H- benzimidazole(National Library of Medicine, SIS; ChemIDplus Record for Rabeprazole (117976-89-3) Available from, as of August 11, 2005: http://chem.sis.nlm.nih.gov/chemidplus/chemidlite.jsp)
- RABEPRAZOLE [HSDB]
- NCGC00388029-09
- GTPL7290
- 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
- MLS001401446
- (S)-2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- rabeprazolum
- 2[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
- s4845
- D08463
- 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole
- RABEPRAZOLE [VANDF]
- PB21725
- UNII-32828355LL
- FT-0602569
- 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
- BIDD:GT0019
- CHEBI:8768
- SBI-0206867.P001
- AKOS015895259
- RABEPRAZOLE [INN]
- C07864
- Q3515
- DB01129
- 1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-
- SMR000469174
- 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl] sulfinyl]-1H-benzimidazole
- NS00006247
- BRD-A39390670-236-11-5
- NCGC00159518-12
- DS-002860
- BRD-A39390670-236-12-3
- 2-{[(3-Methyl-4-(3-methoxypropoxy)-2-pyridinyl)methyl]sulphinyl}-1H-benzimidazole
- BRD-A39390670-236-10-7
- 1H-benzimidazole,2-[(r)-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
- BDBM651963
- BRD-A39390670-236-09-9
- SBI-0206867.0001
- US11903935, Compound IA-6
- DB-020298
- STL186112
-
- MDL: MFCD00868879
- インチ: 1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
- InChIKey: YREYEVIYCVEVJK-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC2=C([H])C([H])=C([H])C([H])=C2N1[H])(C([H])([H])C1C(C([H])([H])[H])=C(C([H])=C([H])N=1)OC([H])([H])C([H])([H])C([H])([H])OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 359.13000
- どういたいしつりょう: 359.130362
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 96.3
じっけんとくせい
- 色と性状: 純粋な白色または薄い黄色から白色の粉末、無臭
- 密度みつど: 1.33
- ゆうかいてん: 99-100° (dec)
- ふってん: 603.9±65.0°C at 760 mmHg
- フラッシュポイント: 319.1 oC
- 屈折率: 1.505
- PSA: 96.31000
- LogP: 3.85510
- ようかいせい: 水/メタノールに極溶解し、エタノール/トリクロロメタンまたは酢酸エチルに溶解し、エチルエーテルまたはn−ヘキサンに溶解しない。酸性溶液中での高速ぶんかい,Stable in alkaline solution.
Rabeprazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/38
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Rabeprazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A229737-250mg |
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |
117976-89-3 | 98% | 250mg |
$240.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R74630-5mg |
Rabeprazole |
117976-89-3 | 5mg |
¥546.0 | 2021-09-04 | ||
Ambeed | A229737-100mg |
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |
117976-89-3 | 98% | 100mg |
$160.0 | 2025-02-20 | |
abcr | AB454702-250 mg |
Rabeprazole; . |
117976-89-3 | 250MG |
€195.00 | 2023-07-18 | ||
TRC | R070540-500mg |
Rabeprazole |
117976-89-3 | 500mg |
$ 1070.00 | 2023-09-06 | ||
Ambeed | A229737-1g |
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |
117976-89-3 | 98% | 1g |
$570.0 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H172338-1g |
Rabeprazole |
117976-89-3 | 97% | 1g |
¥4570.90 | 2023-09-02 | |
S e l l e c k ZHONG GUO | S4845-25mg |
Rabeprazole |
117976-89-3 | 99.80% | 25mg |
¥794.53 | 2023-09-15 | |
Ambeed | A229737-1mg |
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |
117976-89-3 | 98% | 1mg |
$8.0 | 2024-06-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204872-10 mg |
Rabeprazole, |
117976-89-3 | ≥98% | 10mg |
¥1,843.00 | 2023-07-10 |
Rabeprazole 関連文献
-
Murali Mohan Bhandi,Roshan M. Borkar,G. Shankar,Snehal Raut,Narayana Nagesh,R. Srinivas RSC Adv. 2016 6 10719
-
G. Shankar,Roshan M. Borkar,Suresh Udutha,M. Kanakaraju,G. Sai Charan,S. Misra,R. Srinivas New J. Chem. 2019 43 7294
-
Ruyuan Wang,Ningning Yue,Aiping Fan Analyst 2020 145 7488
-
Na Cao,Lei Liu,Yuan-bin Hao,Li-li Sun,Qiao-gen Zou,Xing-ling Ma,Kai-he Xiong Anal. Methods 2016 8 1405
-
Klodian Xhanari,Matja? Fin?gar RSC Adv. 2016 6 62833
-
Chelsea J. Paresi,Qi Liu,Yue-Ming Li Mol. BioSyst. 2016 12 1772
-
7. Metal- and base-free regioselective thiolation of the methyl C(sp3)–H bond in 2-picoline N-oxidesDong Wang,Zhenlin Liu,Zhentao Wang,Xinyue Ma,Peng Yu Green Chem. 2019 21 157
-
Jianlin Han,Vadim A. Soloshonok,Karel D. Klika,Józef Drabowicz,Alicja Wzorek Chem. Soc. Rev. 2018 47 1307
-
Yuan Qin,Yeh-Hsing Lao,Haixia Wang,Jiabin Zhang,Ke Yi,Zhuanggui Chen,Jing Han,Wantong Song,Yu Tao,Mingqiang Li J. Mater. Chem. B 2021 9 9826
-
Pakinaz Y. Khashaba,Hassan Refat H. Ali,Mohamed?M. El-Wekil RSC Adv. 2017 7 3043
Rabeprazoleに関する追加情報
Introduction to Rabeprazole and Its Active Pharmaceutical Ingredient CAS No. 117976-89-3
Rabeprazole, a prominent proton pump inhibitor (PPI), is widely recognized for its efficacy in managing gastroesophageal reflux disease (GERD) and other acid-related gastrointestinal disorders. The compound's active pharmaceutical ingredient (API) is identified by the chemical name CAS No. 117976-89-3, which refers to a specific molecular entity with distinct pharmacological properties. This introduction delves into the chemical structure, mechanism of action, clinical applications, and recent advancements in the research of Rabeprazole and its corresponding API.
The molecular formula of the API corresponding to CAS No. 117976-89-3 is C23H19ClN2O3S, reflecting its complex organic structure. This compound belongs to the class of substituted benzimidazoles, which are known for their potent inhibitory effects on gastric acid secretion. The key structural feature responsible for its therapeutic efficacy is the presence of a sulfur atom that interacts with the H+/K+-ATPase enzyme located on the gastric parietal cells. This interaction leads to the inhibition of proton pump activity, thereby reducing gastric acid production.
The pharmacological profile of Rabeprazole has been extensively studied in clinical trials, demonstrating superior acid suppression compared to earlier generations of PPIs. Its rapid onset of action and prolonged duration make it a preferred choice for patients suffering from GERD, peptic ulcer disease, and other conditions associated with excessive gastric acid secretion. Recent studies have also highlighted its potential in combination therapies for more complex gastrointestinal disorders.
In recent years, researchers have been exploring novel formulations of Rabeprazole that enhance its bioavailability and therapeutic efficacy. One such advancement involves the development of sustained-release formulations, which allow for a more consistent and prolonged release of the API into the bloodstream. This innovation has been particularly beneficial for patients who require long-term treatment or have difficulty adhering to traditional dosing schedules.
The mechanism of action of Rabeprazole involves a series of well-defined steps that ultimately lead to reduced gastric acid output. Upon administration, the API is rapidly absorbed in the gastrointestinal tract and undergoes partial conversion to its active form, rabeprazole sulfoxide. This active form then binds irreversibly to the H+/K+-ATPase enzyme, forming a complex that inhibits proton pump activity. The binding is highly specific and occurs only when the proton pump is in an active state, ensuring maximal efficacy.
Clinical studies have consistently shown that Rabeprazole is effective in healing erosive esophagitis and maintaining symptom control in patients with GERD. Its ability to provide rapid relief from symptoms such as heartburn and regurgitation has made it a cornerstone in the management of acid-related disorders. Additionally, Rabeprazole has been found to be safe and well-tolerated in most patients, with a low incidence of side effects when used as directed.
The research landscape surrounding Rabeprazole continues to evolve with ongoing investigations into its potential applications beyond traditional gastrointestinal indications. Preliminary studies have suggested that Rabeprazole may have anti-inflammatory properties due to its ability to modulate certain inflammatory pathways. This finding opens up new avenues for exploring its use in conditions such as inflammatory bowel disease (IBD) and other chronic inflammatory disorders.
In conclusion, Rabeprazole remains a highly effective therapeutic agent for managing acid-related gastrointestinal disorders due to its potent acid-suppressing properties and favorable safety profile. The API identified by CAS No. 117976-89-3 plays a crucial role in its pharmacological activity by specifically inhibiting gastric proton pumps. With ongoing research focusing on novel formulations and expanded therapeutic applications, Rabeprazole continues to be at the forefront of treatments for gastrointestinal diseases.
117976-89-3 (Rabeprazole) 関連製品
- 117976-91-7(Desmethyl rabeprazole thioether)
- 161796-84-5(Esomeprazolepotassium)
- 110374-16-8(4-Desmethoxy Omeprazole)
- 117976-47-3(Rabeprazole Sulfone)
- 73590-58-6(Omeprazole)
- 138530-94-6((R)-Lansoprazole)
- 119141-88-7(6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole)
- 131926-98-2(1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)
- 88546-55-8(Omeprazole metabolite Omeprazole sulfone)
- 119141-89-8((r)-Omeprazole)
